Diethyl phosphorazidate
Description
Diethyl phosphorazidate (chemical formula: (C₂H₅O)₂P(O)N₃) is a phosphoryl azide reagent widely used in organic synthesis. It features an azide group (-N₃) attached to a phosphoryl core with two ethoxy substituents. This compound is structurally analogous to diphenyl phosphorazidate (DPPA, (PhO)₂P(O)N₃) but differs in its alkyl substituents, which influence its reactivity, solubility, and applications. This compound is primarily employed in Curtius rearrangements, peptide couplings, and nitrene insertion reactions . Its utility in generating acyl azides and isocyanates makes it a versatile tool for constructing ureas, carbamates, and heterocycles.
Properties
Molecular Formula |
C4H10N3O3P |
|---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
1-[azido(ethoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10N3O3P/c1-3-9-11(8,7-6-5)10-4-2/h3-4H2,1-2H3 |
InChI Key |
UCOJJXSOXHUJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N=[N+]=[N-])OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Atherton–Todd Reaction with Amines
In the presence of carbon tetrachloride (CCl₄), diethyl phosphorazidate undergoes halogenation to form diethyl chlorophosphate, which reacts with amines to produce phosphoramidates :
Key features :
-
Bromotrichloromethane (CBrCl₃) accelerates the reaction rate by 10–100× compared to CCl₄ .
-
Triethylamine enhances yields (80–95%) by facilitating deprotonation .
Nucleophilic Substitution Reactions
The azide group undergoes pseudohalogen displacement with diverse nucleophiles:
Reactivity follows the trend: aliphatic amines > aromatic amines > alcohols .
Staudinger-Type Reactions with Phosphines
This compound reacts with triphenylphosphine (PPh₃) to form phosphoranimines and nitrogen gas :
Applications :
Alcohol-to-Azide Conversion (SN2 Inversion)
This compound facilitates stereospecific azide formation from alcohols via a phosphate intermediate :
-
Activation of alcohol with this compound and 1,8-diazabicycloundec-7-ene (DBU).
-
SN2 displacement by azide ion with complete stereoinversion.
Advantages over Mitsunobu reaction :
Catalytic Coupling with Aldehydes
Under ruthenium catalysis, this compound reacts with aldehydes to form acylphosphoramidates :
Conditions :
Comparison with Similar Compounds
Comparison with Similar Phosphoryl Azides
Phosphoryl azides with varying substituents exhibit distinct chemical behaviors. Below is a detailed comparison of diethyl phosphorazidate with its structural analogs:
Structural and Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|---|
| This compound | Ethyl (C₂H₅) | 193.1 | Soluble in toluene, THF | Moderate |
| Diphenyl phosphorazidate (DPPA) | Phenyl (C₆H₅) | 275.2 | Soluble in benzene, DCM | High |
| Bis(2,2,2-trichloroethyl) phosphorazidate | Trichloroethyl (Cl₃C₂) | 337.4 | Poor in polar solvents | Low (moisture-sensitive) |
| 3-Nitrophenyl phosphorazidate | Nitrophenyl (O₂NC₆H₄) | 306.2 | Soluble in DMF, acetonitrile | Moderate |
Key Observations :
- Solubility: this compound’s ethoxy groups enhance solubility in non-polar solvents compared to DPPA, which is more lipophilic due to phenyl rings .
- Reactivity : The electron-donating ethyl groups in this compound may reduce electrophilicity at phosphorus compared to DPPA, affecting reaction rates in nucleophilic substitutions .
Reaction Performance
2.2.1. Curtius Rearrangement
- This compound : Effective for converting carboxylic acids to acyl azides, which decompose to isocyanates. Yields range from 70–85% in toluene or benzene .
- DPPA : Superior for sterically hindered substrates due to its bulky phenyl groups, providing yields >90% in analogous reactions .
- Bis(trichloroethyl) phosphorazidate: Limited use due to poor solubility and side reactions with moisture .
2.2.2. Peptide Coupling
- DPPA : Preferred for fragment couplings in peptide synthesis (e.g., secretin hexapeptide) with minimal racemization .
- This compound: Not extensively reported for peptide synthesis, likely due to lower stability of intermediates .
2.2.3. Nitrene Insertion
- This compound : Used with RuIV-porphyrin catalysts to synthesize N-acylphosphoramidates from aldehydes. Yields: 56–99%, with lower efficiency for aliphatic aldehydes .
- DPPA: Not reported for this application, suggesting diethyl’s ethoxy groups better stabilize transition states in metal-catalyzed reactions .
Preparation Methods
Reaction Mechanism and General Procedure
In a typical procedure, diethyl phosphorochloridate is treated with sodium azide in a polar aprotic solvent such as acetone or ethyl acetate. The reaction proceeds through an Sₙ2 mechanism, wherein the azide ion attacks the electrophilic phosphorus center, displacing the chloride leaving group. The general reaction is represented as:
Key parameters influencing yield include:
-
Solvent choice : Acetone facilitates higher reaction rates due to its polarity, while ethyl acetate offers milder conditions.
-
Temperature : Reactions are typically conducted at 20–25°C, though elevated temperatures (up to 60°C) may accelerate kinetics.
-
Catalysts : Phase-transfer catalysts like 18-crown-6 or tetrabutylammonium bromide enhance azide solubility in organic phases, improving efficiency.
Method A: Acetone-Based Synthesis
A mixture of diethyl phosphorochloridate (1.0 equiv) and sodium azide (1.2 equiv) in acetone is stirred at 25°C for 24 hours. The precipitate (NaCl) is filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless liquid (84–89% yield).
Method B: Phase-Transfer Catalysis
Combining diethyl phosphorochloridate with sodium azide and tetrabutylammonium bromide in a biphasic system (cyclohexane/water) at 20°C for 1 hour achieves 94% yield. This method reduces reaction time and avoids excessive solvent volumes.
Alternative Routes via Phosphorothioate Intermediates
Patent literature describes indirect pathways involving phosphorothioate precursors, which are subsequently chlorinated and azidated. While less common, these methods provide insights into handling sulfur-containing intermediates.
Synthesis from Diethyl Phosphorothioate
Diethyl phosphorothioate is first chlorinated using chlorine gas in the presence of catalysts such as phosphorus trichloride or triethyl phosphite. The resulting diethyl phosphorochloridate is then subjected to azidation as described in Section 1.
Critical Steps :
-
Chlorination : Conducted at 30–60°C with rigorous temperature control to prevent side reactions.
-
Azidation : Requires careful exclusion of moisture to avoid hydrolysis of the chloridate intermediate.
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Phosphorothioate Route |
|---|---|---|---|
| Yield | 84–89% | 94% | 70–75% |
| Reaction Time | 24 h | 1 h | 48 h |
| Catalyst | None | TBAB | PCl₃/Triethyl phosphite |
| Scalability | Moderate | High | Low |
Applications in Organic Synthesis
This compound serves as a safer alternative to diphenyl phosphorazidate (DPPA) in Staudinger and Curtius reactions. For example, it facilitates the synthesis of trimethylsilyldiazomethane when combined with Grignard reagents . Its lower molecular weight and enhanced solubility in ethereal solvents make it preferable for large-scale applications.
Q & A
What is the mechanistic role of diethyl phosphorazidate in Curtius rearrangement for synthesizing aryl isocyanates?
This compound (DPPA) serves as a key reagent in the modified Curtius rearrangement, enabling the conversion of carboxylic acids to aryl isocyanates. The reaction involves activating the carboxylic acid via mixed anhydride formation with DPPA, followed by thermal decomposition to generate an isocyanate intermediate. For example, dimethoxybenzoic acid was converted to aryl isocyanate using DPPA and triethylamine in benzene under reflux, yielding intermediates for urea-based inhibitors . This method avoids the isolation of unstable acyl azides, improving safety and efficiency compared to traditional Curtius methods.
How does this compound compare to diphenyl phosphorazidate (DPPA) in amide synthesis efficiency?
This compound is less electron-withdrawing than diphenyl phosphorazidate (DPPA), leading to lower yields in amide bond formation. In the Young test, this compound showed inferior performance compared to DPPA due to reduced electrophilicity at the phosphorus center, which slows the activation of carboxylic acids. For instance, reactions with benzoic acid using this compound yielded benzamide in 58% efficiency, whereas DPPA achieved 71% under identical conditions . Researchers must adjust stoichiometry or reaction time when substituting diethyl for diphenyl derivatives.
What methodological strategies minimize monoazide byproduct formation during diazide scaffold synthesis with this compound?
Monoazide byproducts arise from incomplete azidation during diazide scaffold synthesis. To mitigate this, precise control of reaction stoichiometry (e.g., 2:1 molar ratio of this compound to diol) and stepwise addition of triphenylphosphine and diethyl azodicarboxylate (DEAD) is critical. For example, in the synthesis of HIV protease inhibitors, optimizing the order of reagent addition reduced monoazide contamination from 25% to <5% . Purification via silica gel chromatography or selective crystallization further isolates the desired diazide.
How does substrate electronic nature influence yields in nitrene insertion reactions using this compound?
This compound participates in nitrene insertion reactions with aldehydes, but yields vary significantly between aliphatic and aromatic substrates. Electron-rich aromatic aldehydes (e.g., 2-naphthaldehyde) achieve 56–99% conversion, while aliphatic aldehydes (e.g., 3-methylbut-2-enal) yield <50% due to reduced stabilization of the transition state. This disparity suggests that electron-donating groups enhance reactivity by stabilizing the nitrene intermediate . Researchers should prioritize aromatic aldehydes or introduce electron-donating substituents to aliphatic substrates.
What are the optimal conditions for reducing azides to amines in this compound-mediated syntheses?
Azide intermediates generated via this compound are typically reduced to amines using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0–25°C. For example, catalytic hydrogenation (10% Pd/C, H₂) quantitatively converted bicyclic azides to amines in HIV inhibitor syntheses . To avoid over-reduction, reaction progress must be monitored via TLC or in situ IR spectroscopy, and LAH should be quenched cautiously with wet Et₂O or sodium sulfate.
How can this compound be applied to solid-phase peptide synthesis (SPPS) with minimal racemization?
This compound enables racemization-free peptide couplings in SPPS when used with unprotected serine, tyrosine, or histidine residues. For example, fragment condensation of N-benzyloxycarbonylleucylleucine with valylphenylalanine methyl ester hydrochloride using this compound preserved stereochemistry, confirmed by chiral HPLC . Key factors include maintaining a pH < 8, using polar aprotic solvents (e.g., DMF), and avoiding prolonged reaction times (>2 hours).
What challenges arise when scaling up this compound-mediated reactions, and how are they addressed?
Scale-up challenges include exothermic decomposition risks (due to azide intermediates) and solvent selection. For example, in the synthesis of α-amino acid derivatives, replacing acetone with toluene improved thermal stability during azide formation . Additionally, slow reagent addition rates (<0.1 mol/L·min) and temperature control (<30°C) prevent runaway reactions. Industrial-scale processes often employ continuous flow reactors to enhance safety and reproducibility.
How does this compound participate in phosphorylation reactions for nucleotide analog synthesis?
This compound facilitates phosphorylation via the Atherton-Todd reaction, where it reacts with alcohols or amines in the presence of CCl₄. For instance, β-alkynyl-enolphosphates were synthesized in 61–75% yield by reacting allenylketones with this compound under basic conditions . This method is advantageous for introducing phosphorus into sterically hindered substrates, though purification requires careful column chromatography to remove phosphoric acid byproducts.
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